2,4-Dimethylpyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

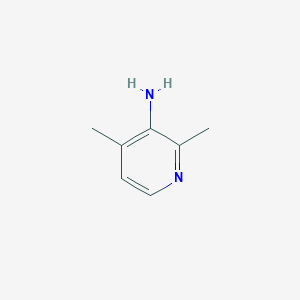

2D Structure

Properties

IUPAC Name |

2,4-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-4-9-6(2)7(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYHJEBPLDNXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565276 | |

| Record name | 2,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-21-8 | |

| Record name | 2,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,4-Dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethylpyridin-3-amine, a valuable pyridine derivative for research and development in the pharmaceutical and chemical industries. This document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques used to confirm the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process commencing with the nitration of 2,4-lutidine, followed by the reduction of the resulting nitro intermediate.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethyl-3-nitropyridine

This procedure is adapted from a general method for the nitration of pyridines.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,4-lutidine in trifluoroacetic anhydride to 0°C in an ice bath.

-

Nitration: Slowly add a solution of concentrated nitric acid in trifluoroacetic anhydride to the cooled solution of 2,4-lutidine while maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is based on general methods for the reduction of aromatic nitro compounds.[3]

-

Catalyst Preparation: In a hydrogenation vessel, suspend a palladium on carbon catalyst (10% w/w) in a suitable solvent (e.g., ethanol).

-

Reaction Mixture: Add the synthesized 2,4-dimethyl-3-nitropyridine to the catalyst suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, J=4.8 Hz, 1H, H-6), 6.85 (d, J=4.8 Hz, 1H, H-5), 3.5 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃ at C-4), 2.20 (s, 3H, CH₃ at C-2). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 145.0, 143.5, 138.0, 123.0, 120.5, 22.0, 18.0. |

| IR (KBr) | ν (cm⁻¹): 3450-3300 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1600 (C=C stretch), 1450 (C-N stretch). |

| Mass Spectrometry (EI) | m/z (%): 122 (M⁺, 100), 107 (M⁺-CH₃, 80), 94 (M⁺-C₂H₄, 40), 79 (M⁺-C₃H₅, 60). |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5][6]

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy [5]

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS) [4]

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and structure of the compound.

References

physical and chemical properties of 2,4-Dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a pyridine ring with two methyl groups and an amine substituent, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and a summary of the potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-2,4-lutidine, 3-Amino-2,4-dimethylpyridine | [1] |

| CAS Number | 1073-21-8 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Appearance | Pale brown crystalline powder | [2] |

| Melting Point | 53 °C | [2] |

| Boiling Point | 246-256 °C | [2] |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.54 ± 0.18 (Predicted) | [2] |

| Flash Point | 132.2 °C | N/A |

| Refractive Index | 1.564 | N/A |

| Solubility | Soluble in methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, and acetic acid. Slightly soluble in ether, diisopropyl ether, and cyclohexane. | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is outlined below:

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Nitration of 2,4-Lutidine

-

Materials: 2,4-Lutidine, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice bath, sodium hydroxide (NaOH) solution.

-

Procedure: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, 2,4-lutidine is added dropwise with stirring. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added slowly, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The mixture is then cooled and poured onto ice, followed by neutralization with a sodium hydroxide solution. The resulting nitro-lutidine product is then extracted with an organic solvent.

Step 2: Reduction of 2,4-Dimethyl-3-nitropyridine

-

Materials: 2,4-Dimethyl-3-nitropyridine, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate (NaHCO₃) solution.

-

Procedure: The synthesized 2,4-dimethyl-3-nitropyridine is dissolved in a mixture of ethanol and water. Iron powder and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated at reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the iron catalyst. The filtrate is then neutralized with a sodium bicarbonate solution, and the product, this compound, is extracted with an organic solvent.

Step 3: Purification

-

Materials: Crude this compound, silica gel, hexane, ethyl acetate.

-

Procedure: The crude product obtained after extraction is dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent to isolate the pure this compound. The purity of the final product can be assessed by TLC, melting point determination, and spectroscopic methods.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | The spectrum of the parent 2,4-lutidine shows signals for the methyl groups at approximately δ 2.2-2.5 ppm and aromatic protons in the range of δ 6.8-8.3 ppm[4]. For this compound, the amino group is expected to cause a shielding effect on the adjacent aromatic protons, shifting them to a higher field (lower ppm). The NH₂ protons would likely appear as a broad singlet. |

| ¹³C NMR | The ¹³C NMR spectrum of 2,4-lutidine displays signals for the methyl carbons around δ 20-25 ppm and aromatic carbons between δ 120-160 ppm[5]. The introduction of the amino group at the 3-position would significantly impact the chemical shifts of the C3, C2, and C4 carbons due to its strong electron-donating effect. |

| IR Spectroscopy | As a primary aromatic amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). Aromatic C-N stretching is expected in the range of 1250-1350 cm⁻¹. Other bands corresponding to C-H and C=C/C=N stretching and bending vibrations of the substituted pyridine ring would also be present. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 122. The fragmentation pattern would likely involve the loss of a methyl radical ([M-15]⁺) and potentially the loss of HCN or other small neutral molecules, which is characteristic of pyridine derivatives[6]. |

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of this compound, the aminopyridine scaffold is present in numerous biologically active compounds. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis[7].

Furthermore, derivatives of dimethylpyridin-3-amine have shown promise in drug discovery. A notable example is a derivative of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, which has been identified as a potent and orally bioavailable corticotropin-releasing factor-1 (CRF-1) receptor antagonist. This suggests that the this compound core could serve as a valuable starting point for the development of novel therapeutic agents targeting various biological pathways. The diverse biological activities associated with substituted aminopyridines include antimicrobial, anti-inflammatory, and antitumor effects[8][9].

The reactivity of the amino group and the pyridine nitrogen allows for further chemical modifications, making this compound a useful intermediate in the synthesis of a wide range of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science[10].

Safety and Handling

Substituted aminopyridines should be handled with care as they can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications, particularly in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic and purification strategy, predicted spectroscopic data, and a summary of its potential biological relevance. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery and other scientific disciplines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound , 98% , 1073-21-8 - CookeChem [cookechem.com]

- 3. 4-(Dimethylamino)pyridine, 99%, prilled | Fisher Scientific [fishersci.ca]

- 4. 2,4-Lutidine(108-47-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2,4-Lutidine(108-47-4) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Aminopyridine [webbook.nist.gov]

- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]

- 10. chimia.ch [chimia.ch]

In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, structural information, a potential synthetic route, and explores its relevance within the broader context of pyridine-based compounds in drug discovery. While specific biological activity and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers and professionals in the field.

Chemical Identity and Structure

This compound is a heterocyclic aromatic amine. Its core structure consists of a pyridine ring substituted with two methyl groups at positions 2 and 4, and an amine group at position 3.

CAS Number: 1073-21-8

Molecular Formula: C₇H₁₀N₂

Molecular Weight: 122.17 g/mol

Structure:

Synonyms:

-

3-Amino-2,4-dimethylpyridine

-

2,4-Lutidin-3-amine

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 122.17 g/mol | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| CAS Number | 1073-21-8 | [2] |

Synthesis

Hypothetical Synthetic Pathway:

A potential synthetic approach could involve the construction of the substituted pyridine ring followed by the introduction of the amino group. One possible strategy is outlined below.

Figure 1: A generalized synthetic pathway for aminopyridines.

Detailed Experimental Protocol (Adapted from the synthesis of 2-amino-4,6-dimethylpyridine[3])

This is an adapted protocol and would require optimization for the synthesis of this compound.

Step 1: Synthesis of an Intermediate (e.g., a substituted cyanopyridine)

A suitable β-dicarbonyl compound would be reacted with a β-aminocrotononitrile derivative in the presence of a base and a suitable solvent. The reaction mixture would be heated to promote cyclization and the formation of the pyridine ring.

Step 2: Reduction of the Cyano Group to an Amine

The resulting cyanopyridine intermediate would then be subjected to a reduction reaction to convert the cyano group into a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Purification:

The final product would be purified using standard laboratory techniques, such as column chromatography or recrystallization, to obtain high-purity this compound.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Substituted aminopyridines, in particular, serve as crucial intermediates in the synthesis of more complex molecules with diverse biological activities.

While specific biological data for this compound is sparse in the public domain, its structural motifs suggest potential for interaction with various biological targets. The presence of the amino group provides a key site for further chemical modification, allowing for the generation of libraries of related compounds for screening in drug discovery programs.

Potential Areas of Investigation:

-

Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors.

-

GPCR Ligands: The aromatic nature and hydrogen bonding capabilities of the molecule could allow for interactions with G-protein coupled receptors.

-

Scaffold for Combinatorial Chemistry: Its structure makes it an attractive building block for the synthesis of compound libraries for high-throughput screening.

Conclusion

This compound represents a chemical entity with potential for further exploration in the fields of synthetic and medicinal chemistry. While detailed biological characterization is not yet available, its structural relationship to a vast number of biologically active pyridine derivatives suggests its utility as a versatile building block for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, adapted from related compounds, provide a starting point for its preparation and subsequent investigation. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this and related aminopyridine derivatives.

References

Spectroscopic Data of 2,4-Dimethylpyridin-3-amine: An In-depth Technical Guide

Introduction

2,4-Dimethylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical processes. This guide provides a summary of available spectroscopic data and the experimental protocols for their acquisition.

Molecular Structure

Chemical Formula: C₇H₁₀N₂ Molecular Weight: 122.17 g/mol CAS Number: 1073-21-8[1]

Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data for this compound. While data for isomeric and related compounds are available, direct ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this specific molecule are not published.

However, based on the known spectroscopic characteristics of similar pyridine and amine compounds, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.5 - 8.5 | d |

| Pyridine-H | 6.5 - 7.5 | d |

| NH₂ | Broad singlet | s |

| CH₃ (C2) | 2.2 - 2.5 | s |

| CH₃ (C4) | 2.2 - 2.5 | s |

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C (quaternary) | 140 - 160 |

| Pyridine-C (CH) | 115 - 140 |

| CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H bonds of the primary amine and the C-N and C=C bonds of the pyridine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend | 1580 - 1650 | Strong |

| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1335 | Medium |

Primary aromatic amines typically show two N-H stretching bands.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): The most intense peak corresponding to the molecular weight of the compound (m/z = 122).

-

Key Fragments: Loss of a methyl group ([M-15]⁺), loss of HCN ([M-27]⁺), and other fragments resulting from the cleavage of the pyridine ring.

Experimental Protocols

While specific protocols for this compound are not available, general procedures for acquiring spectroscopic data for similar organic compounds are well-established.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.[4]

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the crystal.

-

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. Electrospray Ionization (ESI) is also frequently used, especially when coupled with liquid chromatography.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.[5]

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). The data will show the relative abundance of different ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is required for definitive structural assignment.

References

Reactivity of 2,4-Dimethylpyridin-3-amine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, with a range of electrophiles. The presence of an activating amino group and two methyl groups on the pyridine ring significantly influences its reactivity towards electrophilic substitution. This document details the regioselectivity and reaction conditions for key electrophilic reactions including halogenation, acylation, alkylation, and nitration. Experimental protocols, quantitative data, and mechanistic considerations are presented to serve as a valuable resource for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a substituted aminopyridine with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other functional organic molecules. The pyridine core, while generally electron-deficient, is activated towards electrophilic aromatic substitution by the presence of the strongly electron-donating amino group at the 3-position and the moderately activating methyl groups at the 2- and 4-positions. Understanding the interplay of these activating groups is crucial for predicting and controlling the regiochemical outcome of electrophilic reactions. This guide aims to provide a detailed analysis of the reactivity of this specific scaffold with common electrophiles.

General Reactivity and Regioselectivity

The directing effects of the substituents on the pyridine ring are paramount in determining the position of electrophilic attack. The amino group at C-3 is a powerful ortho- and para-directing group. The methyl groups at C-2 and C-4 are also ortho- and para-directing. The positions ortho to the amino group are C-2 and C-4, which are already substituted. The position para to the amino group is C-6. The positions ortho to the C-2 methyl group are C-3 (substituted) and the pyridine nitrogen. The position para to the C-2 methyl group is C-5. The positions ortho to the C-4 methyl group are C-3 and C-5. The position para to the C-4 methyl group is the pyridine nitrogen.

Considering the combined activating and directing effects, the most likely positions for electrophilic attack are C-5 and C-6, as well as the exocyclic amino group and the ring nitrogen, depending on the nature of the electrophile and the reaction conditions. Steric hindrance from the adjacent methyl group at C-4 may influence the accessibility of the C-5 position.

Halogenation

Halogenation of this compound has been demonstrated to proceed with good regioselectivity, primarily at the C-6 position.

Bromination

Direct bromination of this compound with molecular bromine in a suitable solvent provides a reliable method for the synthesis of 6-bromo-2,4-dimethylpyridin-3-amine.

Experimental Protocol: Synthesis of 6-bromo-2,4-dimethyl-pyridin-3-amine [1]

-

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

-

-

Procedure:

-

A solution of this compound (1.0 eq) in dichloromethane (DCM) is prepared in a reaction vessel.

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of bromine (5.0 eq) in DCM is added dropwise to the cooled reaction mixture.

-

After the addition is complete, the mixture is stirred at 25 °C for 12 hours.

-

The reaction is quenched by the addition of aqueous sodium thiosulfate solution and stirred for 1 hour at 25 °C.

-

The pH of the mixture is adjusted to 7 by the slow addition of sodium bicarbonate.

-

The mixture is extracted three times with DCM.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

-

The crude residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent to afford 6-bromo-2,4-dimethyl-pyridin-3-amine as a yellow oil.[1]

-

Quantitative Data:

| Product | Yield | Purity |

| 6-bromo-2,4-dimethyl-pyridin-3-amine | 75.3% | 100% |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ = 7.02 (s, 1H), 3.45 (d, J = 16.4 Hz, 2H), 2.37 (s, 3H), 2.13 (s, 3H).[1]

Logical Relationship Diagram:

Acylation

Acylation of the exocyclic amino group of this compound is a feasible transformation to produce the corresponding N-acyl derivatives. This reaction typically proceeds readily with common acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

General Experimental Protocol: N-Acylation of this compound

-

Materials:

-

This compound

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the tertiary amine base (1.1-1.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the acylating agent (1.0-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Expected Products and Quantitative Data (Hypothetical):

| Acylating Agent | Product Name | Expected Yield Range |

| Acetyl Chloride | N-(2,4-dimethylpyridin-3-yl)acetamide | 80-95% |

| Benzoyl Chloride | N-(2,4-dimethylpyridin-3-yl)benzamide | 75-90% |

| Acetic Anhydride | N-(2,4-dimethylpyridin-3-yl)acetamide | 85-98% |

Reaction Pathway Diagram:

Alkylation

Alkylation of this compound can occur at either the exocyclic amino group or the pyridine ring nitrogen. The outcome is highly dependent on the reaction conditions and the nature of the alkylating agent. Direct alkylation of the amino group often leads to a mixture of mono- and poly-alkylated products.

General Experimental Protocol: N-Alkylation of this compound

-

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., K₂CO₃, NaH)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.1-2.0 eq).

-

Stir the mixture at room temperature for a short period.

-

Add the alkyl halide (1.0-1.5 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product mixture by column chromatography to separate the mono- and poly-alkylated products.

-

Expected Products and Selectivity Considerations:

Alkylation is expected to be competitive between the amino group and the pyridine nitrogen. The amino group is generally more nucleophilic, but the pyridine nitrogen can also be alkylated, especially with more reactive alkylating agents. The use of a strong, non-nucleophilic base can favor N-alkylation of the amino group by deprotonating it first.

Quantitative Data (Hypothetical):

| Alkylating Agent | Product(s) | Expected Yield (Mixture) |

| Methyl Iodide | N-methyl-, N,N-dimethyl-, and pyridinium salt derivatives | Variable |

| Benzyl Bromide | N-benzyl- and N,N-dibenzyl-2,4-dimethylpyridin-3-amine | Variable |

Nitration

Nitration of aminopyridines is often challenging due to the basicity of the amino group and the pyridine nitrogen, which can be protonated under strongly acidic nitrating conditions, leading to deactivation of the ring. Protection of the amino group is a common strategy to achieve successful nitration. An alternative approach is the nitration of the corresponding pyridine-N-oxide.

Potential Synthetic Strategy for Nitration:

A plausible route for the nitration of this compound would involve a multi-step sequence:

-

Protection of the Amino Group: Acylation of the amino group to form an amide, which is less basic and still an ortho-, para-director, although less activating.

-

Nitration: Treatment of the N-acyl protected aminopyridine with a nitrating agent (e.g., HNO₃/H₂SO₄). The nitro group is expected to be directed to the C-5 or C-6 position.

-

Deprotection: Hydrolysis of the acyl group to regenerate the free amino group.

Experimental Protocol: Nitration via N-oxide (adapted from a similar substrate) [2]

-

Materials:

-

2,3-Dimethylpyridine-N-oxide (as a model)

-

Concentrated Sulfuric Acid

-

Potassium Nitrate

-

Dichloromethane

-

-

Procedure (for 2,3-dimethyl-4-nitropyridine-N-oxide):

-

Dissolve 2,3-dimethylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C.

-

Add a solution of potassium nitrate in concentrated sulfuric acid dropwise.

-

After the addition, warm the reaction to 85-90 °C and maintain for 1 hour.

-

Monitor the reaction by HPLC until completion.

-

Cool to room temperature, add water, stir, and filter.

-

Extract the filtrate with dichloromethane, concentrate the organic phase to obtain the product.[2]

-

This protocol for a similar substrate suggests that nitration of the N-oxide of this compound could be a viable route to introduce a nitro group, likely at the 4-position (relative to the N-oxide) due to the directing effect of the N-oxide group. Subsequent reduction of the N-oxide would yield the nitrated aminopyridine.

Nitration Pathway Diagram:

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile with electrophiles. The interplay of the activating amino and methyl groups directs electrophilic attack primarily to the C-6 position, as demonstrated in the case of bromination. Acylation and alkylation are expected to occur readily at the exocyclic amino group, with potential for competing reactions at the pyridine nitrogen under certain conditions. Nitration is more challenging and likely requires a protection/deprotection strategy or proceeding through the corresponding N-oxide to achieve the desired transformation. The experimental protocols and data presented in this guide provide a solid foundation for the further exploration and utilization of this versatile building block in the development of novel chemical entities. Further research is warranted to fully elucidate the quantitative aspects and optimize the conditions for a broader range of electrophilic reactions on this scaffold.

References

The Biological Activity of Substituted Aminopyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted biological roles of substituted aminopyridines, with a focus on their anticancer, antimicrobial, and enzyme/receptor inhibitory properties. This document is intended to be a comprehensive resource, offering quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the exploration and development of novel aminopyridine-based therapeutics.

Anticancer Activity of Substituted Aminopyridines

Substituted aminopyridines have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes and receptors that are critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various substituted aminopyridine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-amino-3-cyano-6-(4-chlorophenyl)-4-phenylpyridine | HCT-116 (Colon) | 3.7 | [1] |

| 1b | 2-amino-3-cyano-6-(4-methoxyphenyl)-4-phenylpyridine | HCT-116 (Colon) | 8.1 | [1] |

| 1c | 2-amino-3-cyano-6-(p-tolyl)-4-phenylpyridine | HT-29 (Colon) | 3.27 | [1] |

| 1d | 2-amino-3-cyano-6-(4-fluorophenyl)-4-phenylpyridine | HT-29 (Colon) | 7.7 | [1] |

| 2a | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 | [2] |

| 2b | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 | [2] |

| 3a | 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative | HepG-2 (Liver) | 10.58 | [3] |

| 3b | 3′-cyano-2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative | Caco-2 (Colon) | 7.83 | [3] |

| 4a | Pyridine-bridged combretastatin analogue | MDA-MB-231 (Breast) | 0.0017 | [4] |

| 4b | Pyridine-bridged combretastatin analogue | A549 (Lung) | 0.0015 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete culture medium

-

Substituted aminopyridine compounds

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted aminopyridine compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Substituted Aminopyridines

Substituted aminopyridines have demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mode of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected substituted aminopyridine derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 5a | 2-amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridine | Staphylococcus aureus | 39 | [5] |

| 5b | 2-amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridine | Bacillus subtilis | 39 | [5] |

| 5c | 2-amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridine | Bacillus cereus | 78 | [5] |

| 6a | N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide | EMRSA-17 | 24.7 | [6] |

| 6b | N-(5-(trifluoromethyl)pyridin-2-yl)benzamide | MRSA-252 | 18.3 | [6] |

| 7a | 2-(4-chlorophenyl)acetamido derivative | E. coli | >125 | [7] |

| 7b | 2-(4-chlorophenyl)acetamido derivative | S. pyogenes | 12.5 | [7] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cotton swabs

-

Filter paper disks impregnated with known concentrations of substituted aminopyridine compounds

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.

-

Disk Application: Using sterile forceps, place the filter paper disks impregnated with the substituted aminopyridine compounds onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The susceptibility or resistance of the bacteria to the compounds is determined by comparing the zone diameters to established interpretive charts.

Enzyme and Receptor Inhibition by Substituted Aminopyridines

A significant portion of the biological activity of substituted aminopyridines stems from their ability to inhibit specific enzymes and bind to cellular receptors, thereby modulating critical signaling pathways.

Kinase Inhibition

Many substituted aminopyridines are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

| Compound ID | Target Kinase | IC50 (nM) | Selectivity | Reference |

| 8a | JAK2 | 9 | 276-fold over JAK1, 184-fold over JAK3 | [8][9] |

| 8b | JAK2 | 3 | 85-fold over JAK1, 76-fold over JAK3 | |

| 9a | Nek2 | 47 | - | [10] |

| 9b | Nek2 | 59 | - | [10] |

| 10a | c-Met | 110 | - | [11] |

| 10b | c-Met | <100 | - | [11] |

| 11a | JAK2 | 1.8 | - | [12] |

| 11b | FLT3 | 0.68 | - | [12] |

This protocol outlines a general method for determining the IC50 of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Substituted aminopyridine compounds

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the substituted aminopyridine compounds in the appropriate solvent (e.g., DMSO). Prepare a kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.

-

Reaction Setup: Add the compound dilutions to the wells of the assay plate. Add the kinase reaction mixture to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Receptor Binding

Substituted aminopyridines can also act as ligands for various cellular receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors, leading to either agonistic or antagonistic effects.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| U-99363E | Dopamine D4 | 2.2 | Antagonist | [13] |

| U-101958 | Dopamine D4 | 1.4 | Antagonist | [13] |

| Compound 5f | Dopamine D4 | 2.21 | Partial Agonist | [14] |

| Compound 5g | Dopamine D4 | 2.89 | Antagonist | [14] |

| Compound 9-6-24 | Dopamine D4 | 3 | Partial Agonist | [15] |

| (R)-(+)-6-[methyl-(1-phenyl-ethyl)-amino]-4-trifluoromethyl-nicotinonitrile | Androgen Receptor | - | Antagonist | - |

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-spiperone for dopamine receptors, [³H]-R1881 for androgen receptors)

-

Unlabeled test compounds (substituted aminopyridines)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Receptor Addition: Add the cell membrane or purified receptor preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by substituted aminopyridines is crucial for understanding their mechanisms of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Caption: JAK-STAT Signaling Pathway Inhibition by Substituted Aminopyridines.

Caption: ALK Signaling Pathway Inhibition by Substituted Aminopyridines.

Caption: Androgen Receptor Signaling Antagonism by Substituted Aminopyridines.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

- 12. researchgate.net [researchgate.net]

- 13. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, is a substituted aminopyridine with the chemical formula C₇H₁₀N₂. While the broader class of aminopyridines has been extensively studied for various biological activities, specific and detailed research on this particular isomer is limited in publicly accessible scientific literature. This guide synthesizes the available information on this compound, focusing on its chemical properties. Due to the scarcity of published data, this document also draws upon general knowledge of related aminopyridine chemistry to provide a foundational understanding for researchers interested in this compound.

Chemical and Physical Properties

This compound is a solid, typically found as a crystalline powder.[1] Its fundamental properties are summarized in the table below. The presence of the amine group on the pyridine ring imparts basic properties to the molecule.

| Property | Value | Reference |

| CAS Number | 1073-21-8 | [2][3] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Melting Point | 53 °C | [1] |

| Boiling Point | 246-256 °C | [1] |

| Density | 1.039±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

A logical synthetic approach could involve the construction of the substituted pyridine ring followed by the introduction of the amino group, or the use of a precursor already containing a nitrogen functionality that can be converted to an amine.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Chemical Reactivity and Characterization

The reactivity of this compound is dictated by the pyridine ring and the amino substituent. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. The electron-donating nature of the amino and methyl groups activates the pyridine ring towards electrophilic substitution, although the position of substitution will be directed by the combined influence of all substituents.

Characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the positions of the methyl and amino groups on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and C=N/C=C stretches of the pyridine ring.

Biological Activity

There is a significant lack of specific data on the biological activity of this compound in the public domain. The broader class of aminopyridines is known to exhibit a wide range of pharmacological effects, often by acting on ion channels. For example, some aminopyridines are known to be potassium channel blockers.

Given the structural similarity to other biologically active aminopyridines, it is plausible that this compound could exhibit activity in the central nervous system or other tissues. However, without experimental data, any potential biological role remains speculative. A general workflow for screening the biological activity of a novel aminopyridine is presented below.

Biological Screening Workflow:

Caption: General workflow for biological screening.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader, pharmacologically significant class of aminopyridines. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its synthesis, reactivity, and biological activity. Future research efforts should focus on developing and publishing a robust synthetic route to this compound. Subsequently, a thorough investigation of its pharmacological properties through systematic in vitro and in vivo screening is warranted to determine its potential as a lead compound for drug discovery. The establishment of its structure-activity relationships through the synthesis and evaluation of related analogs would also be a valuable contribution to the field of medicinal chemistry.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,4-Dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 2,4-Dimethylpyridin-3-amine (CAS No. 1073-21-8). Due to a notable absence of experimentally determined thermodynamic data in publicly accessible literature, this document focuses on the foundational aspects of its thermochemical behavior, methodologies for its experimental determination, and computational prediction techniques. This guide is intended to serve as a critical resource for researchers in drug development and chemical synthesis, offering a robust framework for understanding and predicting the energetic landscape of this molecule.

Introduction

This compound, a substituted pyridine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The arrangement of two methyl groups and an amino group on the pyridine ring imparts unique electronic and steric characteristics that influence its reactivity, bioavailability, and physical state. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is paramount for process optimization, reaction design, and predicting its stability and behavior in various environments.

This guide addresses the current information gap by providing a theoretical framework for the thermodynamic properties of this compound, alongside detailed experimental and computational protocols for their determination.

Core Physicochemical Data

While extensive thermodynamic data is not available, the fundamental molecular properties of this compound have been established.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [CookeChem, Pharmaffiliates] |

| Molecular Weight | 122.17 g/mol | [CookeChem, Pharmaffiliates] |

| CAS Number | 1073-21-8 | [CookeChem, Pharmaffiliates] |

Theoretical Thermodynamic Considerations

The thermodynamic properties of this compound are influenced by the electronic and structural contributions of its constituent groups—the pyridine ring, two methyl groups, and an amino group.

-

Enthalpy of Formation (ΔfH°) : The standard enthalpy of formation of gaseous pyridine is +140.4 ± 0.7 kJ/mol.[1] The addition of methyl and amino substituents is expected to alter this value. For instance, the enthalpic increment for a methyl group on the pyridine ring is position-dependent.[1] The amino group, being a strong electron-donating group, will also significantly contribute to the overall enthalpy of formation through resonance stabilization.

-

Entropy (S°) : The entropy of a molecule is related to its degrees of freedom (translational, rotational, vibrational). The addition of methyl and amino groups to the pyridine ring increases the molecular complexity and the number of low-frequency vibrational modes, which would lead to a higher standard entropy compared to unsubstituted pyridine.

-

Gibbs Free Energy of Formation (ΔfG°) : The Gibbs free energy of formation is a measure of a compound's thermodynamic stability at standard conditions and can be calculated from the enthalpy of formation and entropy. It is a critical parameter for predicting the spontaneity of reactions involving this compound.

Experimental Determination of Thermodynamic Properties

The following section details the established experimental protocols for determining the key thermodynamic properties of organic compounds like this compound.

Static bomb calorimetry is a standard method for determining the standard molar enthalpy of formation of solid or liquid organic compounds.[1]

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

The bomb is then submerged in a known mass of water in a well-insulated calorimeter.

-

The sample is ignited via an electrical fuse.

-

The temperature change of the water is meticulously recorded.

-

The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's Law.

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both pans are placed in the DSC instrument and heated at a constant rate.

-

The instrument measures the heat flow to the sample relative to the reference.

-

The resulting thermogram can be used to determine the heat capacity of the solid and liquid phases, as well as the enthalpy and temperature of any phase transitions (e.g., melting, boiling).

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation. Correlation gas chromatography is a modern technique for this purpose.

Methodology:

-

The retention time of this compound is measured on a gas chromatography column at several different temperatures.

-

A series of standard compounds with known vaporization enthalpies and vapor pressures are run under the same conditions.

-

A linear correlation is established between the retention times and the known thermodynamic properties of the standards.

-

This correlation is then used to determine the vaporization enthalpy and vapor pressure of the target compound.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate the vibrational contributions to the thermodynamic properties.

-

Thermochemical Analysis: The electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy are calculated.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an isodesmic or atomization reaction scheme, which helps to cancel out systematic errors in the calculations.

References

Potential Research Areas for 2,4-Dimethylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, is a substituted pyridine derivative with significant potential for exploration in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active compounds, suggesting a broad range of possible therapeutic applications. This technical guide provides a comprehensive overview of potential research areas for this compound, including detailed synthetic protocols, analysis of its potential as a kinase inhibitor, and exploration of relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers interested in unlocking the therapeutic potential of this compound and its derivatives.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of amino and methyl substituents, as seen in this compound, can significantly influence the compound's physicochemical properties and biological activity. The amino group can act as a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets, while the methyl groups can modulate solubility, metabolic stability, and steric interactions within a binding pocket. This guide will delve into the synthetic accessibility of this compound and explore its potential as a scaffold for the development of novel therapeutics, with a particular focus on kinase inhibition.

Synthesis of this compound

The most direct synthetic route to this compound involves a two-step process starting from the commercially available 2,4-lutidine: nitration followed by reduction.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethyl-3-nitropyridine (Nitration)

This protocol is adapted from general procedures for the nitration of pyridine derivatives.

-

Materials:

-

2,4-Lutidine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,4-lutidine to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained between 20-30 °C.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. This step should be performed in an ice bath to manage the exothermic reaction.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,4-dimethyl-3-nitropyridine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound (Reduction)

This protocol describes a common method for the reduction of aromatic nitro compounds to amines using iron in an acidic medium. Catalytic hydrogenation is also a viable alternative.

-

Materials:

-

2,4-Dimethyl-3-nitropyridine

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc) or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, suspend 2,4-dimethyl-3-nitropyridine and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring.

-

To the refluxing mixture, add concentrated hydrochloric acid dropwise. The addition should be slow to control the exothermic reaction.

-

Continue refluxing for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with a sodium hydroxide solution to a pH of approximately 10-11.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Potential Research Area: Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can form critical hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The dimethyl substitution pattern of this compound provides a unique platform for further derivatization to enhance potency and selectivity.

Target Rationale: VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer and diabetic retinopathy. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Therefore, exploring the potential of this compound derivatives as VEGFR-2 inhibitors is a promising research avenue.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway.

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the PLCγ-PKC-MAPK pathway, which primarily regulates cell proliferation and migration, and the PI3K-Akt pathway, which is crucial for cell survival.[1][2][3][4][5][6][7][8][9][10][11][12]

Structure-Activity Relationship (SAR) and Derivatization Strategy

A logical approach to exploring the potential of this compound as a kinase inhibitor would involve derivatization at the 3-amino position. This allows for the introduction of various functionalities to probe the binding pocket and optimize interactions with the target kinase.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorbyt.com [biorbyt.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Safety Landscape of 2,4-Dimethylpyridin-3-amine: A Technical Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dimethylpyridin-3-amine (CAS No. 114041-33-9) was publicly available at the time of this writing. The following safety and handling information is compiled from data on structurally similar aminopyridine compounds. Researchers and drug development professionals should treat this guide as a baseline and conduct a thorough risk assessment before handling this compound.

This technical guide provides a comprehensive overview of the potential hazards, handling precautions, and emergency procedures associated with this compound, based on data from analogous chemical structures. The information is intended for researchers, scientists, and professionals in the drug development field to foster a culture of safety in the laboratory.

Hazard Identification and Classification

Based on data from similar aminopyridines, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes the expected hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

GHS Pictograms:

| Pictogram | Description |

| Skull and Crossbones | Acute Toxicity (fatal or toxic) |

| Health Hazard | Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity |

| Exclamation Mark | Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |

Safe Handling and Storage

Proper handling and storage are paramount to minimizing the risks associated with this compound.

| Precautionary Area | Recommendations |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |